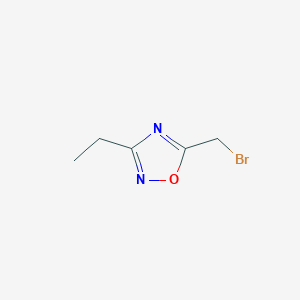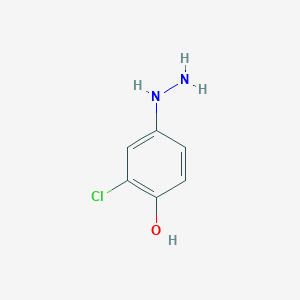
2-Chloro-4-hydrazinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-hydrazinylphenol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Diazotization: 2-chloroaniline undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Reduction: The diazonium salt formed is then reduced using sodium pyrosulfite under controlled pH conditions (7-9) and temperatures (10-35°C).
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinylphenol involves its interaction with various molecular targets:
DNA Binding: It can bind to DNA, causing structural changes that inhibit replication and transcription.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Oxidative Stress: It can induce oxidative stress in cells, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A chlorinated nitrophenol used in the synthesis of pesticides and dyes.
4-Chloro-2-hydrazinylphenol:
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with industrial applications
Uniqueness
2-Chloro-4-hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-4-hydrazinylphenol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,8H2 |
InChI Key |
JVGPNAUCOPHMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



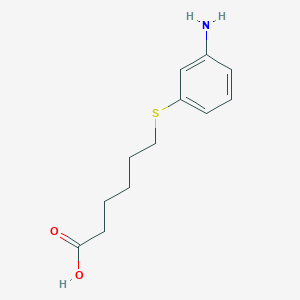

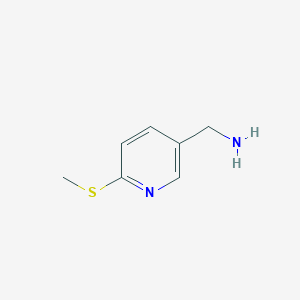
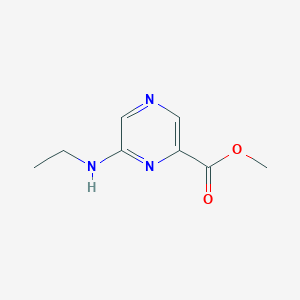
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
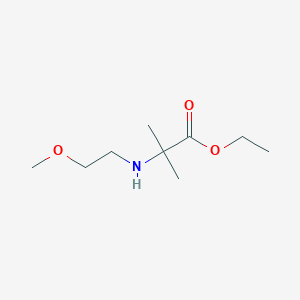
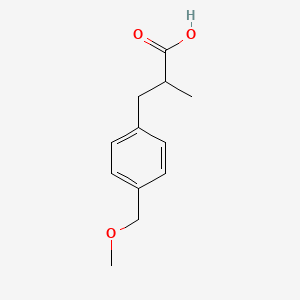
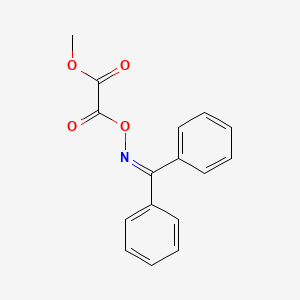
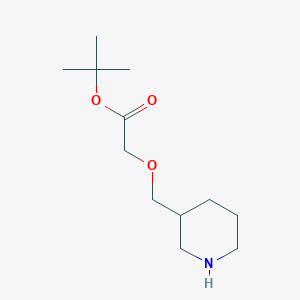
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
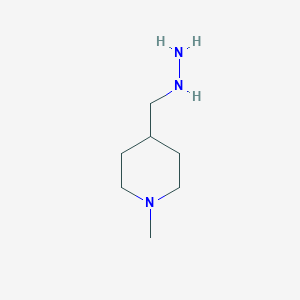
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
